Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide

Medicinal chemistry Kinase inhibitor synthesis Reaction yield optimization

2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide (CAS 1119450-46-2) is a high-purity α-haloamide intermediate for selective JAK2 inhibitor synthesis. Its 2‑bromo leaving group provides ~10³–10⁴‑fold kinetic enhancement in nucleophilic displacement over the chloro analog, enabling faster, higher‑yielding reactions under mild conditions. The 4‑chlorophenyl substituent imparts a LogD (pH 5.5) of 3.10, streamlining reversed‑phase HPLC method development. Multi‑vendor availability and proven performance in kinase inhibitor scaffold construction make this compound a resilient, cost‑effective choice for medicinal chemistry programs.

Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
CAS No. 1119450-46-2
Cat. No. B1293083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
CAS1119450-46-2
Molecular FormulaC11H13BrClNO
Molecular Weight290.58 g/mol
Structural Identifiers
SMILESCC(C(=O)NCCC1=CC=C(C=C1)Cl)Br
InChIInChI=1S/C11H13BrClNO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15)
InChIKeyZRIKJWRPOBCYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide (CAS 1119450-46-2): Procurement-Relevant Profile and Structural Classification


2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide (CAS 1119450-46-2) is a brominated secondary amide derivative with molecular formula C₁₁H₁₃BrClNO and molecular weight 290.58 g/mol [1]. The compound features a 2-bromopropanamide core conjugated to a 4-chlorophenethyl substituent, positioning it within the class of α-haloamides [2]. Its reactive bromoacetamide moiety enables nucleophilic substitution chemistry, establishing its primary value as a synthetic intermediate rather than a terminal bioactive agent . The compound is commercially available from multiple suppliers at purities ranging from 95% to 97% [1].

2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide: Why In-Class Haloamide Analogs Cannot Be Interchanged Without Performance Loss


Direct substitution among α-haloamide analogs within this structural series is not scientifically justified due to divergent reactivity profiles dictated by halogen identity and aryl substitution patterns. The 2-bromo substituent in the target compound provides distinct leaving group kinetics relative to its 2-chloro counterpart (CAS 34164-14-2), with bromine demonstrating approximately 10³–10⁴-fold greater reactivity in nucleophilic displacement reactions under comparable conditions [1]. This reactivity differential directly impacts synthetic outcomes—the bromo analog has been documented to achieve higher yields and improved purity in kinase inhibitor scaffold construction relative to alternative routes employing less reactive haloamide intermediates [2]. Furthermore, the 4-chlorophenyl substituent contributes a LogD (pH 5.5) of 3.10 versus 2.50 for the non-chlorinated phenethyl analog (CAS 626209-17-4), altering chromatographic behavior and partition properties during purification [3]. These quantifiable differences render generic substitution a material risk to synthetic reproducibility.

2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide: Comparator-Backed Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Efficiency Advantage: Demonstrated Yield and Purity Improvement in JAK2 Inhibitor Scaffold Construction

In the synthesis of selective JAK2 inhibitors, the target compound demonstrated superior performance as a key intermediate. A 2023 study published in the Journal of Medicinal Chemistry reported that employing 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide resulted in improved yield and enhanced purity of the final kinase inhibitor scaffold compared to alternative synthetic routes [1]. The bromoacetamide moiety enables efficient nucleophilic displacement under mild conditions, minimizing side reactions that typically compromise yield when less reactive haloamide intermediates are employed.

Medicinal chemistry Kinase inhibitor synthesis Reaction yield optimization

Leaving Group Reactivity Differential: Bromo vs. Chloro Analog Comparison in Nucleophilic Substitution

The target compound (bromo analog, CAS 1119450-46-2) possesses a C-Br bond at the α-position versus the C-Cl bond in the direct chloro analog 2-chloro-N-[2-(4-chlorophenyl)ethyl]propanamide (CAS 34164-14-2) . Based on established physical organic chemistry principles, the bromide leaving group exhibits approximately 10³–10⁴-fold greater nucleofugality than chloride under comparable SN2 conditions [1]. This kinetic advantage translates to faster reaction rates, lower required temperatures, and reduced byproduct formation in nucleophilic displacement reactions.

Physical organic chemistry Reaction kinetics Intermediate selection

Lipophilicity Differentiation: LogD Comparison with Non-Chlorinated Phenethyl Analog

The 4-chlorophenyl substituent in the target compound significantly modulates lipophilicity relative to the non-chlorinated analog. The target compound (CAS 1119450-46-2) has a calculated LogD (pH 5.5) of 3.10, whereas 2-bromo-N-(2-phenylethyl)propanamide (CAS 626209-17-4) has a LogD (pH 5.5) of 2.50, representing a difference of 0.60 log units [1]. This corresponds to approximately a 4-fold difference in octanol-water partition coefficient.

Chromatography Purification optimization Physicochemical property profiling

Physical Property Profile: Boiling Point and Density Differentiation for Handling and Purification

The target compound exhibits distinct physical properties that differentiate it from structurally related analogs, with direct implications for handling, storage, and purification workflows. The compound has a predicted density of 1.4±0.1 g/cm³ and a predicted boiling point of 421.1±35.0 °C at 760 mmHg [1]. The acid pKa is calculated as 12.46, indicating very weak acidity with minimal ionization under physiological or typical synthetic pH conditions [2].

Physical chemistry Handling specifications Process development

Commercial Availability and Purity Grade Comparison for Procurement Planning

The target compound is commercially available from multiple established suppliers with documented purity specifications. AKSci supplies the compound at 95% minimum purity (Cat. 3885DC) ; Leyan offers 97% purity grade (Cat. 1395914) ; ABCR provides the compound as AB373957 ; Matrix Scientific distributes through Fujifilm Wako . In contrast, the chloro analog (CAS 34164-14-2) is primarily available through fewer specialized vendors, and the non-chlorinated phenethyl analog (CAS 626209-17-4) has limited commercial sourcing.

Procurement Supply chain Quality specifications

Acidity Constant Comparison: pKa Differentiation from Related Haloamide Scaffolds

The target compound exhibits a calculated acid pKa of 12.46, classifying it as a very weak acid that remains predominantly unionized across nearly all physiologically and synthetically relevant pH ranges [1]. This contrasts with the non-chlorinated analog (CAS 626209-17-4), which has a calculated pKa of 13.39 [2]. The 0.93 pKa unit difference corresponds to approximately 8.5-fold difference in acid dissociation constant.

Physicochemical characterization Ionization behavior Formulation compatibility

2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide: Evidence-Anchored Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: JAK2 Kinase Inhibitor Intermediate Synthesis

The target compound is documented as a key intermediate in the synthesis of selective JAK2 inhibitors, with peer-reviewed evidence indicating improved yield and purity outcomes relative to alternative synthetic routes [1]. The reactive 2-bromo moiety enables efficient coupling under mild nucleophilic substitution conditions, facilitating incorporation of the 4-chlorophenethyl pharmacophoric element into kinase inhibitor scaffolds. This application is supported by a 2023 Journal of Medicinal Chemistry study and positions the compound as a strategic procurement choice for medicinal chemistry programs targeting JAK2 or related kinase pathways [1].

Reaction Kinetics-Critical Synthetic Route Development

For synthetic routes requiring rapid nucleophilic displacement under mild conditions, the bromo analog (CAS 1119450-46-2) is indicated over the chloro analog (CAS 34164-14-2) based on the ~10²-fold rate enhancement of bromide versus chloride as a leaving group [1]. This kinetic advantage is particularly relevant for time-sensitive parallel synthesis, library construction, or reactions involving base-sensitive substrates where prolonged exposure to basic conditions must be minimized. The faster reaction kinetics directly translate to reduced reaction times and potentially higher yields in SN2-dependent transformations.

Chromatographic Method Development Requiring Defined Lipophilicity

The target compound's LogD (pH 5.5) of 3.10 provides a 0.60 log unit increase in lipophilicity compared to the non-chlorinated phenethyl analog (LogD = 2.50), corresponding to approximately 4-fold higher octanol-water partition [1]. This property is critical for reversed-phase HPLC method development, where retention time prediction and separation optimization depend on accurate LogD values. Laboratories developing purification protocols for compound libraries containing this scaffold should procure the chlorinated analog when the specific chromatographic behavior is required, as substitution with the non-chlorinated analog would alter elution profiles and potentially compromise separation resolution.

Synthetic Intermediate Procurement with Multi-Supplier Sourcing Flexibility

For laboratories requiring consistent supply chain reliability, the target compound is commercially available from multiple established vendors including AKSci (95% purity, Cat. 3885DC), Leyan (97% purity, Cat. 1395914), ABCR (AB373957), and Matrix Scientific (distributed via Fujifilm Wako) [1]. This multi-supplier landscape contrasts with the more limited availability of the chloro analog and non-chlorinated phenethyl analog, reducing procurement risk and enabling competitive pricing. Users prioritizing supply chain resilience in intermediate sourcing will find the bromo analog advantageous.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.